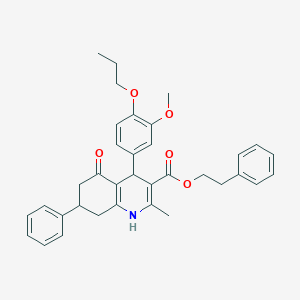

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound is a polyhydroquinoline derivative featuring a phenylethyl ester at position 3, a 3-methoxy-4-propoxyphenyl substituent at position 4, and a methyl group at position 2. Though direct pharmacological data for this compound are unavailable, structurally analogous hexahydroquinolines demonstrate anti-inflammatory, calcium-modulatory, and antioxidant activities .

Properties

IUPAC Name |

2-phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO5/c1-4-18-40-30-16-15-26(22-31(30)39-3)33-32(35(38)41-19-17-24-11-7-5-8-12-24)23(2)36-28-20-27(21-29(37)34(28)33)25-13-9-6-10-14-25/h5-16,22,27,33,36H,4,17-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPZBXUEUIJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCC5=CC=CC=C5)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective measures. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural variations among hexahydroquinoline derivatives lie in ester groups, aryl substituents, and additional functional groups, which critically influence their physicochemical and biological properties.

Table 1: Structural Features of Selected Hexahydroquinoline Derivatives

*Estimated based on structural analogs.

Pharmacological Activities

While the target compound lacks direct activity data, analogs highlight the impact of structural modifications:

Table 2: Reported Activities of Structural Analogs

Inferences for the Target Compound :

Physicochemical and Crystallographic Properties

Solubility and Stability:

- Propoxy and methoxy substituents (target) increase logP compared to hydroxy analogs (), suggesting improved lipid membrane penetration but reduced aqueous solubility .

- Ethyl and methyl esters () exhibit faster hydrolysis rates than bulkier esters (phenylethyl, cyclohexyl) .

Crystallographic Insights:

- Hydrogen bonding patterns (N–H···O) stabilize hexahydroquinoline cores, as seen in methyl and ethyl ester derivatives (). The target’s phenylethyl ester may alter packing efficiency due to steric effects .

- Puckering parameters (Cremer-Pople analysis) for hexahydroquinoline rings are consistent across derivatives, with chair-like conformations predominating .

Biological Activity

2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique hexahydroquinoline structure with multiple functional groups that contribute to its biological activity. The IUPAC name reflects its complex nature, indicating various substituents that may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₃₇NO₅ |

| Molecular Weight | 553.67 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and the use of specific catalysts. The synthetic routes often utilize starting materials that contain the necessary functional groups to construct the final product through various transformations including oxidation and substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-Phenylethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. In vitro tests against various cancer cell lines have shown promising results:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer).

The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.33 μM to 7.10 μM , indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.50 |

| HeLa | 0.82 |

| A2780 | 1.28 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes including apoptosis and cell cycle regulation .

Structure–Activity Relationship (SAR)

Research on similar compounds has provided insights into the structure–activity relationships (SAR) that influence their biological activity. Modifications to the phenyl rings and substitution patterns appear to significantly affect potency and selectivity against different cancer cell types .

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- Study on Quinoline Derivatives : A series of quinoline derivatives including those related to our compound were evaluated for their antiproliferative activities against human cancer cell lines. The most active compounds exhibited IC50 values below 1 μM, suggesting that structural modifications can enhance efficacy .

- Comparative Analysis : A comparative analysis revealed that compounds with specific substitutions on the quinoline scaffold showed enhanced activity against breast cancer cells compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.